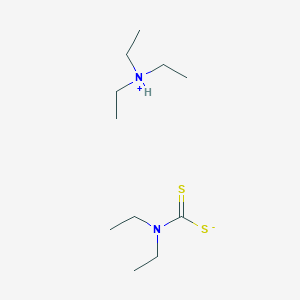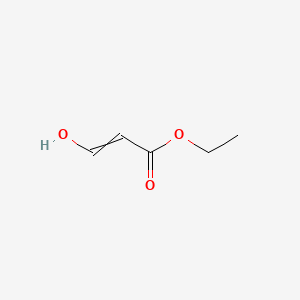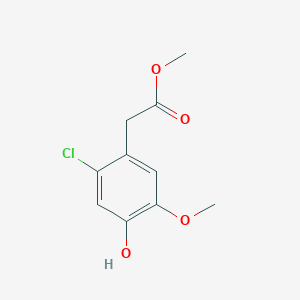![molecular formula C15H23N3 B8619203 4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)
4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline
描述
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is a complex organic compound that features a bipyrrolidine structure attached to a phenylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylpyrrolidine with a phenylamine derivative under controlled conditions. The process may include steps such as:
Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the phenylamine group: This step often involves nucleophilic substitution reactions where the bipyrrolidine core reacts with a phenylamine derivative.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethyl acetate, and chloroform .
化学反应分析
Types of Reactions
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
Pyrrolone derivatives: These compounds share a similar pyrrolidine structure and have diverse biological activities.
Pyrrolidinone derivatives: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is unique due to its specific bipyrrolidine-phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
4-[3-(2-methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C15H23N3/c1-12-3-2-9-18(12)15-8-10-17(11-15)14-6-4-13(16)5-7-14/h4-7,12,15H,2-3,8-11,16H2,1H3 |
InChI 键 |
ADEHHNQEZMQYGS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1C2CCN(C2)C3=CC=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)

